

2-Fluoro-5-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B057009

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-5-(trifluoromethyl)benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-(trifluoromethyl)benzoic acid** (CAS No. 115029-23-7), a critical fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and advanced material synthesis. This document delves into the compound's properties, outlines a representative synthetic strategy with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended as a key resource for researchers, medicinal chemists, and process development scientists.

Core Compound Identification and Physicochemical Properties

2-Fluoro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its utility stems from the synergistic effects of its two electron-withdrawing substituents, which significantly influence the molecule's acidity, reactivity, lipophilicity, and metabolic stability.

Key Identifiers:

- IUPAC Name: **2-Fluoro-5-(trifluoromethyl)benzoic acid**
- CAS Number: 115029-23-7
- Molecular Formula: C₈H₄F₄O₂
- Synonyms: $\alpha,\alpha,\alpha,6$ -Tetrafluoro-m-toluic Acid

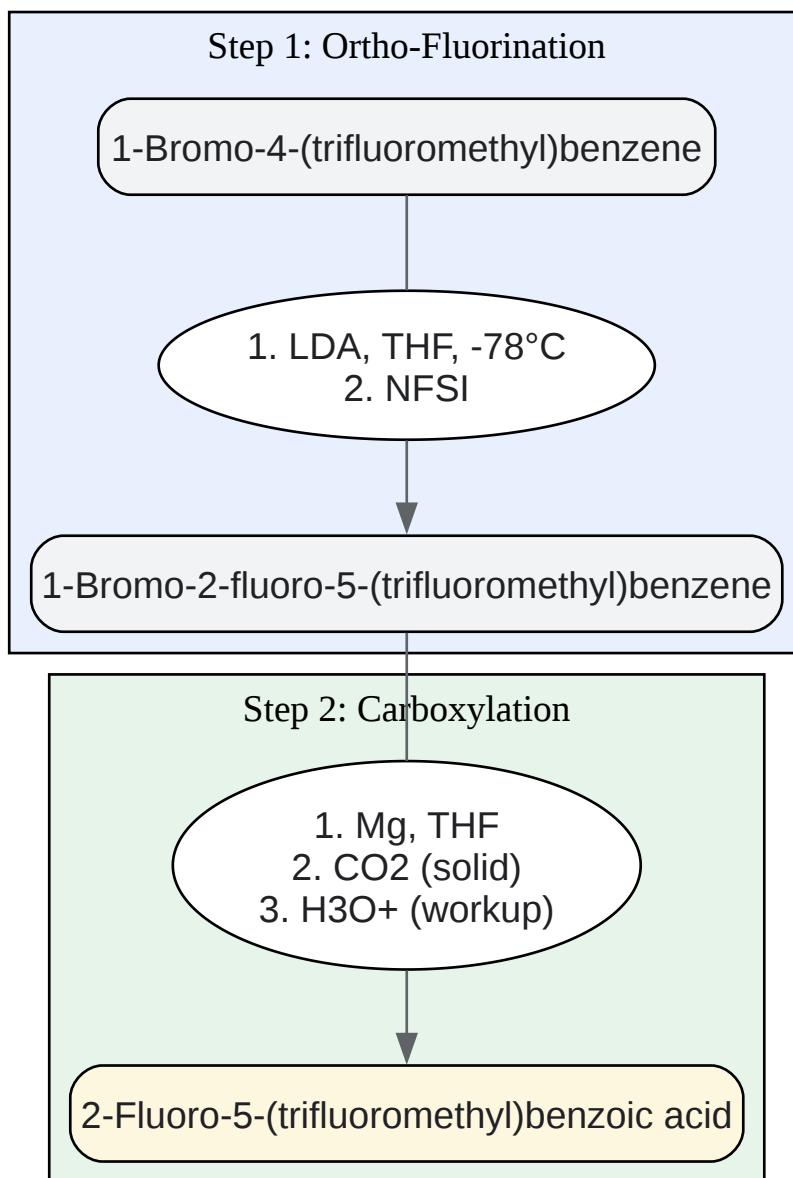
Physicochemical Data Summary:

Property	Value	Source(s)
Molecular Weight	208.11 g/mol	
Appearance	White to light yellow solid/crystal powder	
Melting Point	100-103 °C	
Purity	Typically >98%	
SMILES String	OC(=O)c1cc(ccc1F)C(F)(F)F	
InChI Key	LIFKXWNFWIUMJT- UHFFFAOYSA-N	

Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds like **2-Fluoro-5-(trifluoromethyl)benzoic acid** requires a carefully controlled, regioselective approach. While multiple proprietary methods exist, a common strategy involves the modification of a pre-functionalized benzene ring. A plausible and illustrative laboratory-scale synthesis is outlined below.

Protocol: Multi-step Synthesis via Ortho-Metalation and Trifluoromethylation


This protocol is a representative pathway; specific conditions may require optimization.

- Starting Material: 1-Bromo-4-(trifluoromethyl)benzene. This commercially available starting material provides the trifluoromethyl group in the correct position relative to where the other

functional groups will be introduced.

- Step 1: Directed Ortho-Metalation and Fluorination.
 - Procedure: Dissolve 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise. The LDA selectively deprotonates the position ortho to the bromo group due to its directing effect. After stirring for 1-2 hours, an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), is added to the resulting organolithium species. The reaction is allowed to slowly warm to room temperature.
 - Causality: The choice of LDA at low temperature is critical for achieving kinetic control and preventing side reactions. The bromine atom is a well-established ortho-directing group for metalation, ensuring the fluorine is introduced at the desired C2 position.
- Step 2: Carboxylation via Grignard Reaction.
 - Procedure: The product from Step 1, 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, is isolated and then converted to a Grignard reagent. The compound is reacted with magnesium turnings in anhydrous ether or THF. Once the Grignard reagent is formed, it is cannulated into a flask containing an excess of solid carbon dioxide (dry ice). The resulting magnesium carboxylate salt is then quenched with an acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate, yielding the final product.
 - Causality: The Grignard reaction is a classic and robust method for converting an aryl halide into a carboxylic acid. The use of dry ice as the electrophile is efficient and cost-effective. Acidic workup is essential to neutralize the reaction mixture and isolate the free acid.
- Purification: The crude product is extracted with an organic solvent, dried, and purified, typically by recrystallization from a suitable solvent system like toluene/hexanes to yield the final white solid.

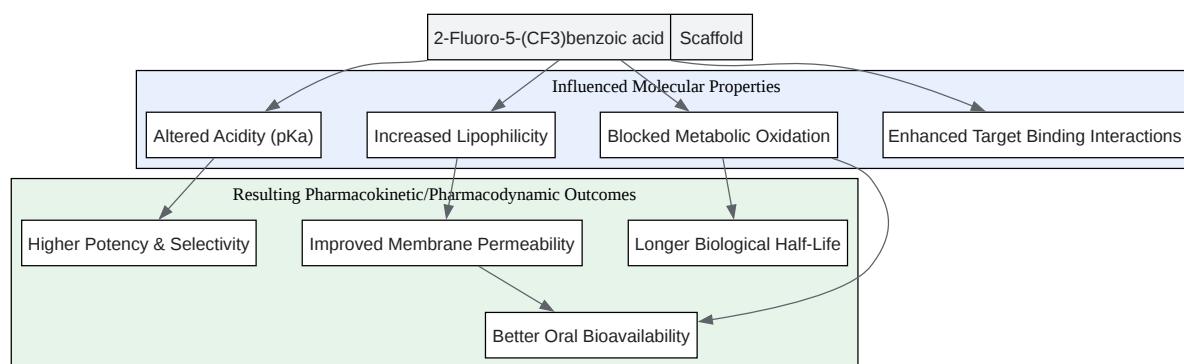
Synthetic Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Fluoro-5-(trifluoromethyl)benzoic acid**.

Role in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates to enhance efficacy and safety.


[1][2]

Pillar 1: Enhancing Metabolic Stability The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a metabolically liable C-H bond with a C-F bond, or by introducing a robust -CF₃ group, chemists can block common metabolic pathways, thereby increasing the half-life and oral bioavailability of a drug.

Pillar 2: Modulating Lipophilicity and Permeability The highly lipophilic -CF₃ group can significantly enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets or for penetrating the blood-brain barrier.[2] The strategic placement of both -F and -CF₃ allows for precise tuning of the overall lipophilicity (logP) to achieve the optimal balance between solubility and permeability.

Pillar 3: Increasing Binding Affinity The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents can alter the electronic profile of the aromatic ring. This can lead to stronger and more specific interactions with target proteins through mechanisms like hydrogen bonding, dipole-dipole interactions, or halogen bonding.[3]

Logical Relationship Diagram: Impact on Drug Properties

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) benefits of the core scaffold.

This building block is a vital intermediate for APIs targeting a range of diseases, including cancers and inflammatory conditions, as well as for the synthesis of advanced herbicides and pesticides.[4]

Safety, Handling, and Storage

Proper handling of **2-Fluoro-5-(trifluoromethyl)benzoic acid** is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification:

- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
- Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[5][6]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

Precautionary Measures:

- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][7] If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[8]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
- First Aid:

- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
[6]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
[6][7]
- If Inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[5]

Conclusion

2-Fluoro-5-(trifluoromethyl)benzoic acid is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully designed structure provides medicinal chemists and material scientists with a scaffold to systematically enhance molecular properties, leading to the development of more effective and safer products. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. downloads.ossila.com [downloads.ossila.com]

- 8. 5-Fluoro-2-(trifluoromethyl)benzoic acid 98 654-99-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Fluoro-5-(trifluoromethyl)benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057009#2-fluoro-5-trifluoromethyl-benzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com